(R)-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate
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Overview
Description
®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the protection of the piperidine nitrogen, followed by alkylation with a benzyl halide
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow chemistry techniques to enhance reaction efficiency and yield. Flow microreactor systems are particularly advantageous for the direct introduction of functional groups, allowing for more sustainable and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with specific receptors or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Aminopiperidine: A simpler analog that lacks the benzyl and carboxylate groups, used in various synthetic applications.
N-Benzylpiperidine: Similar in structure but without the aminopiperidine moiety, used as an intermediate in organic synthesis.
Piperidine-1-carboxylate derivatives: A broad class of compounds with varying substituents, used in medicinal chemistry and drug development.
Uniqueness
®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
benzyl 4-[[(3R)-3-aminopiperidin-1-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-18-7-4-10-21(14-18)13-16-8-11-22(12-9-16)19(23)24-15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15,20H2/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPWOHZYMASSDM-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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